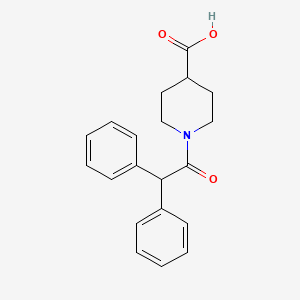

1-(Diphenylacetyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of γ-Aminobutyric Acid Uptake

Research has demonstrated the potential of compounds related to "1-(Diphenylacetyl)piperidine-4-carboxylic acid" in the inhibition of γ-aminobutyric acid (GABA) uptake. For instance, derivatives have been identified as specific GABA-uptake inhibitors, showcasing enhanced potency and lipophilicity. These compounds exhibit significant anticonvulsant activity in animal models, highlighting their potential in the development of new therapeutic agents for neurological disorders (Ali et al., 1985).

Antisecretory and Anticonvulsant Activities

Derivatives of "this compound" have been explored for their gastric antisecretory properties. Specific modifications in the compound structure have led to the identification of analogues with significant antisecretory activity without the anticholinergic side effects common in such drugs, making them potential candidates for treating peptic ulcer disease (Scott et al., 1983).

Crystallographic Studies

Crystallographic studies of related compounds have provided insights into their structural conformations and potential for hydrogen bonding. For example, the analysis of "this compound" analogues has revealed their crystallization as zwitterions with intricate hydrogen bonding networks, contributing to our understanding of their chemical behavior and interaction capabilities (Delgado et al., 2001).

Catalytic Applications

On the synthetic chemistry front, derivatives have been utilized as catalysts in the efficient synthesis of complex organic molecules. For instance, the use of "this compound" derivatives as catalysts has facilitated the one-pot synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines, showcasing their utility in streamlining synthetic routes for the production of pharmacologically relevant compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis and Characterization

The synthesis and characterization of "this compound" and its derivatives have been a focus of research, providing a foundation for further exploration of their biological activities and potential applications. Studies detailing the synthetic routes and molecular structures contribute to a deeper understanding of their chemical properties and potential therapeutic uses (Picard et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Diphenylacetyl)piperidine-4-carboxylic acid”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(2,2-diphenylacetyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19(21-13-11-17(12-14-21)20(23)24)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBINQPNNMCKXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2730968.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)

![7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2730981.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2730987.png)

![2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2730988.png)

![N-[2-(Triazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2730990.png)